Methyl 2-acetyl-3-methyl-4-oxovalerate
Description
Context within the Realm of Beta-Keto Esters and Related Dicarbonyl Compounds
The structure of Methyl 2-acetyl-3-methyl-4-oxovalerate places it firmly within the context of dicarbonyl and polycarbonyl chemistry. Specifically, the relationship between the acetyl group at C2 and the methyl ester at C1 forms a β-keto ester moiety. fiveable.me β-Keto esters are a critically important class of compounds in organic chemistry, defined by a ketone positioned on the beta carbon relative to the ester's carbonyl group. fiveable.me This arrangement confers unique reactivity upon the molecule.
The molecule can be described as a 1,3-dicarbonyl compound (due to the β-keto ester part) that is further substituted with a δ-keto group (the C4-oxo group). wikipedia.org Such 1,3-dicarbonyl compounds are known to exist as a mixture of keto and enol tautomers, a characteristic that is fundamental to their reactivity. researchgate.net This ability to act as both an electrophile (at the carbonyl carbons) and a nucleophile (via its enolate form) makes this class of compounds exceptionally versatile. fiveable.me
Overview of its Foundational Significance in Synthetic Organic Chemistry
The foundational significance of this compound in synthetic organic chemistry lies in its potential as a versatile building block for constructing more complex molecules. libretexts.org This significance is extrapolated from the well-documented utility of β-keto esters and polycarbonyl compounds in synthesis. researchgate.netnih.gov
Molecules like this are considered essential synthons because they contain multiple reactive sites that can be chemically manipulated. researchgate.net The key features that underpin their synthetic utility include:
Acidity of α-Hydrogens: The protons at the C2 and C3 positions are activated by the flanking carbonyl groups, making them susceptible to deprotonation by a suitable base. The resulting enolate can then be used in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. fiveable.melibretexts.org
Multiple Electrophilic Centers: The carbon atoms of the ester, C4-ketone, and acetyl-ketone are all electrophilic and can be targeted by nucleophiles. This allows for a range of addition reactions. The different steric and electronic environments of the three carbonyl groups could potentially allow for selective reactions under carefully controlled conditions.
Precursor to Heterocycles: 1,3-Dicarbonyl compounds are well-known precursors for the synthesis of heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines, which are common structural motifs in pharmaceuticals and agrochemicals. wikipedia.orglookchem.com The structure of this compound provides the necessary functionality to participate in condensation reactions with dinucleophiles (e.g., hydrazine, hydroxylamine) to form such ring systems.
In essence, the dense arrangement of functional groups in this compound makes it a valuable intermediate, capable of being elaborated into a wide array of more complex molecular architectures. lookchem.com The study of such polyfunctional compounds continues to be a driving force in the discovery of new synthetic methods and reaction pathways. researchgate.net
Structure
3D Structure
Properties
CAS No. |
84912-11-8 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 2-acetyl-3-methyl-4-oxopentanoate |
InChI |
InChI=1S/C9H14O4/c1-5(6(2)10)8(7(3)11)9(12)13-4/h5,8H,1-4H3 |
InChI Key |
ICETZAWQGQSRCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)C)C(=O)OC)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Acetyl 3 Methyl 4 Oxovalerate
Condensation Reactions in the Formation of Methyl 2-acetyl-3-methyl-4-oxovalerate
Condensation reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. In the context of this compound, both Claisen and Knoevenagel condensations represent viable pathways to construct the core molecular scaffold.
Claisen Condensation and its Derivatives for Beta-Keto Ester Synthesis
The Claisen condensation is a powerful and widely utilized method for the synthesis of β-keto esters. This reaction involves the base-promoted condensation of two ester molecules, or an ester and a ketone. ucla.edulibretexts.orglibretexts.org The synthesis of this compound can be achieved through a mixed Claisen condensation. ontosight.ai In a plausible synthetic route, the enolate of methyl acetoacetate (B1235776) would act as the nucleophile, attacking the carbonyl group of a suitable electrophile, such as a derivative of 2-methyl-3-oxobutanoic acid.
The general mechanism of a Claisen condensation involves the deprotonation of the α-carbon of an ester to form a resonance-stabilized enolate. This enolate then undergoes nucleophilic attack on the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester. libretexts.orglibretexts.org To drive the reaction to completion, a stoichiometric amount of base is typically required, as the resulting β-keto ester is more acidic than the starting ester and is deprotonated by the base. libretexts.org
| Reactant 1 | Reactant 2 | Base | Product | Reference |
| Methyl acetoacetate | Derivative of 2-methyl-3-oxobutanoic acid | Sodium ethoxide or other suitable base | This compound | ontosight.ai |
| Methyl acetate | Methyl acetate | Sodium methoxide | Methyl acetoacetate | ucla.edu |
This table presents a plausible reaction for the synthesis of the target compound based on the principles of Claisen condensation.
Knoevenagel Condensation Approaches for Substituted Analogues
The Knoevenagel condensation is another key carbon-carbon bond-forming reaction, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. youtube.com While not a direct route to this compound itself, the Knoevenagel condensation is highly valuable for the synthesis of substituted analogues and precursors.
This methodology could be employed to introduce the substituted pentanoyl backbone of the target molecule. For instance, a substituted aldehyde could react with a β-dicarbonyl compound, followed by further synthetic modifications to yield the desired β,δ-diketo ester structure. The versatility of the Knoevenagel condensation allows for the preparation of a wide array of α,β-unsaturated compounds, which can serve as versatile intermediates in more complex syntheses.
Acylation Strategies in the Preparation of this compound
Acylation reactions provide a direct method for the introduction of an acetyl group onto a precursor molecule. In the synthesis of this compound, a key step could involve the C-acylation of a suitable β-keto ester. For example, the enolate of methyl 3-methyl-4-oxovalerate could be acylated with an acetylating agent like acetyl chloride or acetic anhydride.
Controlling the regioselectivity of acylation (C-acylation vs. O-acylation) is a critical aspect of this strategy. The choice of reaction conditions, including the base, solvent, and acylating agent, can significantly influence the outcome. The use of magnesium chloride in the presence of a tertiary amine base has been shown to promote C-acylation of β-keto esters with acid chlorides in good yields.
| β-Keto Ester Precursor | Acylating Agent | Promoter/Base | Product | Reference |
| Methyl 3-methyl-4-oxovalerate | Acetyl chloride | MgCl2 / Pyridine | This compound | Analogous to known procedures |
| Ethyl acetoacetate | Various acid chlorides | MgCl2 / Pyridine | C-acylated β-keto esters | Analogous to known procedures |
| Acetoacetic esters | 1-Acylbenzotriazoles | Sodium hydride | Acyl-, aroyl-, and heteroaroyl-acetic esters | nih.gov |
This table illustrates a potential acylation approach for the target compound based on established methodologies.
Multi-Component Reactions (MCRs) for the Construction of this compound Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not readily found in the literature, the principles of MCRs can be applied to construct its core scaffold or highly functionalized analogues.
For instance, a one-pot reaction involving a β-keto ester, an aldehyde, and another active methylene compound could potentially lead to a highly substituted dicarbonyl system that could be a precursor to the target molecule. MCRs are particularly powerful in generating molecular diversity and are a cornerstone of modern synthetic and medicinal chemistry.
Stereoselective Synthesis of Chiral this compound Analogues
The presence of a stereocenter at the 3-position of this compound introduces the possibility of chiral analogues. The stereoselective synthesis of such compounds is of significant interest, particularly in the context of pharmaceutical and biological applications.
One key strategy for achieving stereoselectivity is the asymmetric reduction of one of the ketone functionalities. For example, the biocatalytic reduction of a related β,δ-diketo ester, tert-butyl 6-chloro-3,5-dioxohexanoate, has been demonstrated to be highly regio- and enantioselective. nih.gov This approach utilizes alcohol dehydrogenases to furnish enantiopure δ-hydroxy-β-keto esters, which can then be further modified. nih.gov By selecting the appropriate enzyme and reaction conditions, it is possible to access all four possible stereoisomers of the corresponding dihydroxy derivative. nih.gov
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |
| tert-Butyl 6-chloro-3,5-dioxohexanoate | Alcohol dehydrogenase from Lactobacillus brevis | (S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate | >99% | nih.gov |
| tert-Butyl 6-chloro-3,5-dioxohexanoate | Baker's yeast | (R)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate | 90-94% | nih.gov |
This table showcases the potential of biocatalytic reduction for the stereoselective synthesis of chiral building blocks related to the target compound.
Development of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogues, several green chemistry approaches can be considered.
The use of biocatalysts, such as enzymes and whole-cell systems, is a prominent green strategy. nih.govsphinxsai.com As demonstrated in the stereoselective synthesis section, enzymes can operate under mild conditions (aqueous media, ambient temperature and pressure) and exhibit high selectivity, thereby reducing the need for protecting groups and minimizing waste. nih.govacs.orgresearchgate.net Plant-based materials can also serve as biocatalysts for asymmetric reductions. sphinxsai.com
Furthermore, the development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids can significantly improve the green credentials of a synthetic route. Catalyst-free and water-mediated Knoevenagel condensations have been explored as greener alternatives to traditional methods. libretexts.org The use of recyclable catalysts and the design of atom-economical reactions, such as multi-component reactions, are also central tenets of green chemistry that can be applied to the synthesis of dicarbonyl compounds. researchgate.net
Mechanistic Investigations of Methyl 2 Acetyl 3 Methyl 4 Oxovalerate Reactivity
Exploration of the Enolate Chemistry of Methyl 2-acetyl-3-methyl-4-oxovalerate
The presence of acidic α-hydrogens is a hallmark of β-dicarbonyl compounds, and this compound is no exception. The protons on the carbon atom situated between the two carbonyl groups (the C2 position) are particularly acidic, making this position ripe for deprotonation to form a resonance-stabilized enolate.
Formation and Stabilization of Enolate Intermediates
The formation of an enolate from this compound is achieved by treatment with a suitable base. The choice of base is critical as it can influence the regioselectivity of deprotonation. The resulting enolate anion is significantly stabilized by the delocalization of the negative charge across the oxygen atoms of both the acetyl and ester carbonyl groups, as well as the intervening carbon atom. masterorganicchemistry.com This resonance stabilization is the primary reason for the enhanced acidity of the α-hydrogens.
The stability of the enolate is a key factor in its formation and subsequent reactions. The presence of electron-withdrawing groups, such as the carbonyl groups in this compound, stabilizes the negative charge of the enolate, thereby facilitating its formation. masterorganicchemistry.com
Nucleophilic Reactivity and Regioselectivity of Enolates
The enolate of this compound is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably SN2 alkylations. The regioselectivity of these reactions is a crucial aspect, as the enolate can, in principle, react at either the α-carbon or the oxygen atoms. However, reactions with alkyl halides typically occur at the carbon atom, leading to C-alkylation products.
A significant consideration for unsymmetrical ketones is the formation of either the kinetic or thermodynamic enolate. In the case of this compound, deprotonation can occur at the C2 position, which is flanked by both carbonyl groups. Due to the presence of two different carbonyl environments (ketone and ester), the potential for different enolates exists. The formation of the kinetic enolate is favored by strong, sterically hindered bases at low temperatures, leading to the less substituted enolate. Conversely, weaker bases at higher temperatures allow for equilibrium to be established, favoring the more stable, more substituted thermodynamic enolate.
| Factor | Kinetic Enolate | Thermodynamic Enolate |
|---|---|---|
| Base | Strong, sterically hindered (e.g., LDA) | Weaker, less hindered (e.g., NaH, NaOEt) |
| Temperature | Low (e.g., -78 °C) | Higher (e.g., 0 °C to room temperature) |
| Product | Less substituted, forms faster | More substituted, more stable |
Characterization of Keto-Enol Tautomerism in this compound
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. This tautomerism involves the migration of a proton and the shifting of bonding electrons.
Thermodynamic and Kinetic Aspects of Tautomeric Equilibria
The equilibrium between the keto and enol forms is governed by both thermodynamic and kinetic factors. The relative stability of the two tautomers determines the position of the equilibrium. For many simple ketones, the keto form is overwhelmingly favored. However, in β-dicarbonyl systems like this compound, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a stable six-membered ring. libretexts.org Conjugation of the C=C double bond with the carbonyl group in the enol form also contributes to its stability. libretexts.org
The rate of interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.org The kinetic parameters of this equilibrium can be studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy by monitoring the signals corresponding to each tautomer over time.
Influence of Solvent and Substituents on Tautomeric Forms
The position of the keto-enol equilibrium is highly sensitive to the solvent. In general, nonpolar solvents tend to favor the enol form, as the intramolecular hydrogen bond is more stable in a non-polar environment. In contrast, polar protic solvents can form hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer. nih.gov They can also disrupt the intramolecular hydrogen bond of the enol form.
Substituents on the β-dicarbonyl framework also play a crucial role in the tautomeric equilibrium. Electron-withdrawing groups tend to increase the acidity of the α-protons and can influence the stability of the enol form. The methyl group at the C3 position in this compound will have an electronic effect on the stability of the respective tautomers.
| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Reasoning |
|---|---|---|---|
| Hexane | 1.9 | Enol | Nonpolar, favors intramolecular H-bonding. |
| Chloroform | 4.8 | Enol | Relatively nonpolar. |
| Acetone | 21 | Keto | Polar aprotic, can stabilize the more polar keto form. |
| Ethanol | 25 | Keto | Polar protic, disrupts intramolecular H-bonding. |
| Water | 80 | Keto | Highly polar protic, strongly solvates the keto form. |
Reaction Pathways Involving the Carbonyl and Ester Moieties of this compound
Beyond its enolate chemistry, this compound can undergo reactions at its carbonyl and ester functional groups. The presence of two distinct carbonyl groups (a ketone and an ester) offers sites for various nucleophilic addition and substitution reactions.
The ketone carbonyl is generally more electrophilic than the ester carbonyl and is thus more susceptible to nucleophilic attack. Reactions such as reduction with hydride reagents (e.g., sodium borohydride) would be expected to selectively reduce the ketone to a secondary alcohol.
The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding β-keto carboxylic acid. This product can then potentially undergo decarboxylation upon heating. Additionally, the ester can undergo transesterification in the presence of an alcohol and a catalyst.
Given its structure, this compound is a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds. The differential reactivity of its functional groups allows for sequential and selective transformations.
Transformational Chemistry of this compound
The reactivity of this compound is characteristic of β-keto esters, a class of compounds possessing a ketone and an ester functional group separated by a single carbon. This arrangement leads to a unique chemical behavior, primarily due to the acidity of the α-hydrogen and the ability of the dicarbonyl moiety to coordinate with metal centers. The transformational chemistry of this compound can be broadly categorized into oxidative, reductive, and nucleophilic substitution reactions.
Oxidative Transformations
The carbon-carbon bond between the two carbonyl groups in β-keto esters is susceptible to oxidative cleavage under specific conditions. A notable method for this transformation involves the use of Oxone, a stable and environmentally benign oxidizing agent, often in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃) in an aqueous medium. This reaction provides a direct route to α-keto esters. For this compound, this oxidative cleavage would be expected to yield two smaller carbonyl-containing molecules.
The proposed mechanism for this transformation involves the initial formation of an α-hydroxy dicarbonyl compound, which is then further oxidized to a tricarbonyl intermediate. This intermediate subsequently undergoes rearrangement to afford the final cleavage products. Research on various β-keto esters has demonstrated high efficiency and selectivity for this type of reaction. eurekaselect.comnih.gov
| Substrate (β-Keto Ester) | Product (α-Keto Ester) | Yield (%) | Reference |
|---|---|---|---|
| Ethyl 2-cyclohexanonecarboxylate | Ethyl 2-oxocyclohexanecarboxylate | 95 | eurekaselect.com |
| Ethyl 2-cyclopentanonecarboxylate | Ethyl 2-oxocyclopentanecarboxylate | 92 | eurekaselect.com |
| Ethyl benzoylacetate | Ethyl phenylglyoxylate | 88 | nih.gov |
Reductive Transformations
The carbonyl groups in this compound can be selectively or completely reduced to the corresponding hydroxyl groups. The reduction of β-keto esters is a well-established method for the synthesis of β-hydroxy esters and 1,3-diols, which are valuable building blocks in organic synthesis. The stereochemical outcome of these reductions can often be controlled through the choice of reducing agent and reaction conditions.
Diastereoselective Reduction to β-Hydroxy Esters:
The reduction of one of the ketone groups in a β-keto ester leads to the formation of a β-hydroxy ester. When the α-carbon is substituted, as in the case of this compound, this reduction can generate a new stereocenter, leading to diastereomeric products. The use of chiral catalysts or reagents can achieve high levels of diastereoselectivity and enantioselectivity.
For instance, catalytic hydrogenation using ruthenium complexes with chiral diphosphine ligands is a powerful method for the asymmetric hydrogenation of β-keto esters. researchgate.net This approach can provide access to specific stereoisomers of the corresponding β-hydroxy ester with high enantiomeric excess. Transfer hydrogenation in water using iridium catalysts with chiral ligands also offers an efficient and environmentally friendly alternative. organic-chemistry.org
Reduction to 1,3-Diols:
The complete reduction of both carbonyl groups in a β-keto ester results in the formation of a 1,3-diol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). Chelation control is a key concept in the stereoselective reduction of β-dicarbonyl compounds. acs.orgacs.org In the presence of a Lewis acidic metal ion from the reducing agent, the β-keto ester can form a six-membered chelate ring. The hydride is then delivered to the carbonyl carbons from the less hindered face of this rigid cyclic intermediate, leading to a high degree of stereocontrol.
Samarium diiodide (SmI₂) is another reagent that has been effectively used for the stereoselective reduction of β-hydroxy ketones to anti-1,3-diols. acs.orgacs.org Biocatalytic reductions using isolated ketoreductases also represent a highly selective method for preparing optically pure hydroxy esters and diols from β-keto esters. nih.gov
| Substrate | Reducing Agent/Catalyst | Product | Selectivity/Yield | Reference |
|---|---|---|---|---|
| Generic β-Keto Ester | (R)-BINAP-Ru(II) | (R)-β-Hydroxy Ester | High ee | researchgate.net |
| β-Alkoxy Ketone | LiI/LiAlH₄ | syn-1,3-Diol | >99:1 syn:anti | nih.gov |
| β-Hydroxy Ketone | SmI₂ | anti-1,3-Diol | High de | acs.org |
| β-Keto Ester | Ir(III)/chiral diamine | β-Hydroxy Ester | Excellent ee and yield | organic-chemistry.org |
Nucleophilic Substitution Reactions of the Ester Group
The methyl ester group in this compound can undergo nucleophilic acyl substitution, with transesterification being a particularly useful transformation for this class of compounds.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base, although a variety of other catalysts have been developed for this purpose. For β-keto esters, this reaction is often selective and can be carried out under mild conditions, likely proceeding through a chelation-controlled enol intermediate or an acylketene intermediate. rsc.org
A range of catalysts, including boric acid supported on silica, montmorillonite (B579905) K-10, and various Lewis acids and organic bases, have been shown to be effective for the transesterification of β-keto esters with primary, secondary, allylic, and benzylic alcohols. acs.orgresearchgate.net The use of recyclable, heterogeneous catalysts makes this a more environmentally friendly process. acs.org The ability to perform these reactions under solvent-free conditions further enhances their green credentials. acs.org
| Catalyst | Alcohol Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| Silica supported Boric Acid (SiO₂–H₃BO₃) | Primary, Secondary, Allylic, Benzylic | Solvent-free | 87-95% | acs.org |
| Montmorillonite K-10 | Various alcohols | - | Good yields | researchgate.net |
| Methylboronic acid | Primary, Secondary, Tertiary | 4 Å molecular sieves | Moderate to high | rsc.org |
| Triethylamine (Et₃N) | Allyl, Benzyl, Propargyl, Alkyl | Toluene, reflux | Efficient | acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Acetyl 3 Methyl 4 Oxovalerate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for instance, between the methine proton at C3 and the methyl protons attached to it.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, for example, linking the methoxy (B1213986) protons to the methoxy carbon.
Variable-Temperature NMR for Tautomeric Investigations
As β-keto esters can exist as a mixture of keto and enol tautomers, variable-temperature (VT) NMR studies would be highly informative. By acquiring NMR spectra at different temperatures, it would be possible to observe changes in the equilibrium between the two forms. This can provide thermodynamic data about the tautomerization process.
Computational and Theoretical Studies of Methyl 2 Acetyl 3 Methyl 4 Oxovalerate
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Detailed Density Functional Theory (DFT) calculations, a cornerstone of modern computational chemistry for predicting molecular properties, have not been specifically reported for Methyl 2-acetyl-3-methyl-4-oxovalerate. Such studies are crucial for understanding the fundamental aspects of a molecule's behavior.
Geometric Optimization and Conformation Analysis
Information regarding the optimized geometry and conformational analysis of this compound is not available in the surveyed literature. This type of analysis is fundamental for determining the most stable three-dimensional arrangement of the atoms, which in turn influences its physical and chemical properties.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
There are no published theoretical predictions of the spectroscopic parameters for this compound. Computational methods, particularly DFT, are frequently used to calculate and predict Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.netscielo.org.mxresearchgate.net This data is invaluable for interpreting experimental spectra and confirming molecular structure.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) for this compound has not been documented. scielo.org.mx These calculations are essential for understanding a molecule's reactivity, identifying sites susceptible to electrophilic or nucleophilic attack, and predicting its interaction with other molecules. scielo.org.mxresearchgate.net
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
There is a lack of research applying quantum chemical modeling to elucidate the reaction mechanisms and identify the transition states involving this compound. This type of modeling provides deep insights into the energetics and pathways of chemical reactions.
Molecular Dynamics Simulations for Conformational Space and Tautomer Stability
No molecular dynamics simulation studies have been published concerning the conformational space and tautomeric stability of this compound. Such simulations are critical for understanding the dynamic behavior of molecules in different environments and for assessing the relative stability of different tautomeric forms, which is particularly relevant for β-dicarbonyl compounds.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Chemical Transformations
A Quantitative Structure-Activity Relationship (QSAR) analysis for the chemical transformations of this compound is not present in the current body of scientific literature. QSAR models are statistical models that relate the chemical structure of a compound to its activity, and they are instrumental in fields like drug discovery and materials science. nih.gov
Applications of Methyl 2 Acetyl 3 Methyl 4 Oxovalerate in Advanced Organic Synthesis
Role as a Versatile Building Block and Synthetic Intermediate
The structure of Methyl 2-acetyl-3-methyl-4-oxovalerate incorporates several reactive sites, including ester and diketone functionalities. This polyfunctionality allows it to participate in a wide array of chemical reactions, making it a valuable and versatile building block for synthetic chemists. It serves as a starting point or an intermediate in pathways leading to more complex molecules. researchgate.netbeilstein-journals.orgmdpi.comnih.gov Its utility is demonstrated in its application as a precursor for various molecular frameworks. patsnap.com
The compound's reactive nature is particularly well-suited for the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. The arrangement of its functional groups enables cyclization reactions with various reagents to form stable and important heterocyclic systems. For instance, related dicarbonyl compounds are known to react with aminothiophenols to yield benzothiazines. researchgate.net Similarly, reactions with hydrazines can produce pyrazoles, and reactions with hydroxylamine (B1172632) can lead to the formation of isoxazoles. researchgate.net The oxazole (B20620) ring, another important heterocycle, can be synthesized from precursors that share structural motifs with this compound. beilstein-journals.orgnih.gov These reactions underscore its role as a key starting material for generating a diverse range of heterocyclic structures. researchgate.netmdpi.com
Table 1: Examples of Heterocyclic Synthesis from Diketone Precursors This table is for illustrative purposes based on the reactivity of related diketone compounds.
| Reagent | Resulting Heterocycle | Reference |
|---|---|---|
| 2-Aminothiophenol (B119425) | Benzothiazine | researchgate.net |
| Hydrazine | Pyrazole | researchgate.net |
| Hydroxylamine | Isoxazole | researchgate.net |
| Vinyl Azides (multi-step) | Oxazole | beilstein-journals.orgnih.gov |
| Hydrazide-hydrazones (cyclization) | 1,3,4-Oxadiazoline | mdpi.com |
The heterocyclic compounds derived from this compound and its analogues are not merely chemical curiosities; they often form the core structures (scaffolds) of biologically active molecules. researchgate.netmdpi.com For example, certain benzothiazine derivatives exhibit notable biological activities. researchgate.net Furthermore, structures related to this valerate (B167501) are recognized as important intermediates in the synthesis of various pesticides, highlighting their relevance in the agrochemical industry. patsnap.comgoogle.com The synthesis of quinazolinone derivatives, which are valuable starting materials for compounds with potential biological activity, also employs similar intermediates. mdpi.com The 1,3,4-oxadiazole (B1194373) moiety, accessible through related synthetic routes, is found in compounds tested for antimicrobial properties. mdpi.com This demonstrates the compound's instrumental role as an intermediate in creating molecular scaffolds for the development of new pharmaceuticals and agrochemicals. mdpi.compatsnap.com
Table 2: Potential Applications of Derived Heterocyclic Scaffolds
| Heterocyclic Scaffold | Potential Application Area | Reference |
|---|---|---|
| Benzothiazine | Biologically Active Compounds | researchgate.net |
| Benzoate Derivatives | Agrochemicals (Pesticides) | patsnap.comgoogle.com |
| 1,3,4-Oxadiazoline | Antimicrobial Agents | mdpi.com |
| Quinazolinone | Pharmaceutical Precursors | mdpi.com |
Strategies for Optimizing its Utilization in Multi-Step Synthetic Sequences
In complex, multi-step syntheses, maximizing efficiency and yield while minimizing waste is a primary goal. The use of intermediates like this compound benefits from modern optimization strategies. One key approach is the use of continuous-flow processes. beilstein-journals.orgnih.govnih.gov This technique involves pumping reagents through a reactor in a continuous stream, allowing for precise control over reaction conditions such as temperature and pressure, which can lead to higher yields and purity. nih.gov
Chemo- and Regioselective Transformations for Diverse Derivatization
The presence of multiple functional groups in this compound presents both a challenge and an opportunity for chemists. The ability to react at one specific site while leaving others untouched is known as chemoselectivity. Regioselectivity refers to the control of which position on a molecule reacts when multiple similar sites are available.
The distinct reactivity of the ester and two ketone carbonyl groups allows for selective transformations. For example, a specific ketone may be more reactive towards a given nucleophile due to electronic or steric factors. The synthesis of 2-acetyl-3-methyl-4H-1,4-benzothiazine from a related precursor demonstrates this principle, where condensation with 2-aminothiophenol occurs in a specific, predictable manner to form the heterocyclic ring. researchgate.net Such selective reactions are crucial as they allow for the stepwise and controlled construction of complex derivatives without the need for extensive use of protecting groups, thereby streamlining the synthetic process.
Applications in Asymmetric Catalysis for the Synthesis of Chiral Products
Asymmetric catalysis is a powerful tool for synthesizing specific stereoisomers (enantiomers) of a chiral molecule. The structure of this compound contains a chiral center, and its ketone functionalities offer sites for asymmetric transformations, such as catalytic asymmetric reduction or addition reactions.
While direct examples involving this compound in asymmetric catalysis are not extensively documented in the selected literature, the principles are well-established for similar keto-ester compounds. For example, the catalytic asymmetric methylation of related pyruvate (B1213749) derivatives using a chiral copper catalyst has been shown to produce chiral tertiary alcohols with high enantioselectivity. nih.gov Similarly, highly diastereoselective [2+2] cycloaddition reactions are used to create chiral β-lactam rings, which are core components of antibiotic drugs. researchgate.net These examples highlight the potential for developing asymmetric catalytic methods using this compound as a substrate to access optically pure products, which is of paramount importance in the pharmaceutical industry where often only one enantiomer of a drug is effective.
Future Research Directions and Prospects for Methyl 2 Acetyl 3 Methyl 4 Oxovalerate
Exploration of Novel Reactivity and Functionalization Pathways
The complex array of functional groups in Methyl 2-acetyl-3-methyl-4-oxovalerate presents a rich landscape for investigating novel chemical transformations. The presence of two ketone groups and an ester group offers multiple sites for reaction. ontosight.ai Future research should systematically explore the chemo- and regioselectivity of its reactions.
Key areas for investigation include:
Selective Carbonyl Reductions: Differentiating between the two ketone groups and the ester carbonyl is a significant challenge. Research into selective reducing agents or catalytic systems could provide access to a variety of polyhydroxy compounds, which are valuable chiral building blocks.
Enolate Chemistry: The molecule has multiple acidic protons, allowing for the formation of different enolates. A detailed study of enolate formation under various conditions (e.g., kinetic vs. thermodynamic control) could lead to controlled alkylation, acylation, and aldol (B89426) condensation reactions at specific positions.
Condensation Reactions: While the compound can be synthesized via condensation reactions, its acetyl and oxo groups can also participate in further condensations. ontosight.ai Exploring its use in multicomponent reactions (MCRs) or domino reaction cascades could lead to the rapid assembly of complex heterocyclic structures, a strategy that has proven effective for related compounds. nih.govresearchgate.net
Cyclization Strategies: The 1,3- and 1,4-dicarbonyl relationships within the molecule make it an ideal precursor for synthesizing various five- and six-membered rings, such as pyrazoles, isoxazoles, and pyridines, which are common motifs in pharmaceuticals and agrochemicals. ontosight.airesearchgate.net
Integration into Automated and High-Throughput Synthetic Platforms
Modern chemical synthesis is increasingly reliant on automated and high-throughput technologies to accelerate discovery. Integrating the synthesis of this compound and its subsequent derivatization into these platforms is a crucial future direction.
Continuous-Flow Synthesis: Adapting the synthesis, which often involves methods like Claisen condensation ontosight.ai, to a continuous-flow process could offer significant advantages over traditional batch methods. As demonstrated for other complex molecules, flow chemistry can provide better control over reaction parameters, improve safety (especially for highly exothermic or unstable intermediates), increase yields, and allow for seamless scaling. chemrxiv.org A continuous-flow setup could enable the on-demand production of the compound, feeding directly into subsequent functionalization reactors.
High-Throughput Screening: A library of derivatives could be generated by reacting this compound with a diverse set of reactants in a parallel or automated fashion. This approach would be invaluable for screening for biological activity or for identifying new materials with desired properties.
Advancements in Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are paramount in modern synthetic methodology. Future research must focus on developing more sustainable routes to this compound and its derivatives.
Green Catalysis: Traditional synthesis methods like the Claisen condensation often rely on stoichiometric amounts of strong bases. ontosight.ai Future work should explore catalytic alternatives, such as solid-supported base catalysts or organocatalysts, which are often more environmentally friendly and easier to separate from the reaction mixture. The use of recyclable catalysts, such as Ag/SiO2, has been shown to be effective in related syntheses. researchgate.net
Bio-renewable Feedstocks: Investigating synthetic pathways that utilize bio-renewable starting materials would be a significant advancement. For example, strategies similar to the conversion of malic acid from glucose fermentation into functionalized aromatics could be explored. iastate.edu
Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, glycerol, or deep eutectic solvents is a key goal. nih.govresearchgate.net Research into the feasibility of performing the synthesis of this compound in such media could drastically reduce the environmental impact of its production.
| Research Area | Traditional Method | Proposed Sustainable Approach | Potential Benefits |
| Catalysis | Stoichiometric strong bases (e.g., sodium alkoxides) | Heterogeneous catalysts, organocatalysts, biocatalysts | Catalyst recyclability, reduced waste, milder conditions |
| Solvents | Volatile organic solvents (e.g., toluene, THF) | Water, glycerol, deep eutectic solvents | Reduced environmental impact, improved safety |
| Starting Materials | Petrochemical-based precursors | Bio-renewable feedstocks (e.g., from fermentation) | Reduced carbon footprint, long-term sustainability |
This table provides a conceptual outline for advancing the sustainable synthesis of compounds like this compound.
Potential in Advanced Materials Science and Polymer Chemistry
The polyfunctionality of this compound makes it an intriguing candidate for applications in materials science, an area that is currently underexplored. ontosight.ai
Monomer Synthesis: The compound could serve as a monomer or a precursor to monomers for step-growth polymerization. For instance, selective reduction of its carbonyl groups could yield a polyol, which could then be reacted with dicarboxylic acids to form novel polyesters with unique thermal or mechanical properties.
Cross-linking Agent: The multiple reactive sites could be exploited to act as a cross-linking agent to modify the properties of existing polymers, potentially increasing their rigidity, thermal stability, or chemical resistance.
Functional Polymers: Polymerization through its enolates or incorporation into polymer backbones via condensation reactions could lead to functional polymers with pendant carbonyl groups. These groups could then be used for post-polymerization modification, allowing for the attachment of other molecules to tailor the polymer's surface properties or to introduce specific functionalities.
Synergistic Methodologies Combining Experimental and Computational Chemistry
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research and gaining deeper mechanistic insights. This synergistic approach has been successfully applied to understand the properties and reactivity of other complex organic molecules. researchgate.netresearchgate.netmdpi.com
Predicting Reactivity and Selectivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound. researchgate.net This would allow for the prediction of the most likely sites for nucleophilic or electrophilic attack, guiding the design of selective reactions. Calculating electrostatic potential surfaces can help understand its chemical reactivity. researchgate.net
Elucidating Reaction Mechanisms: Computational modeling can be used to map out the energy profiles of potential reaction pathways, identify transition states, and elucidate complex mechanisms. This would be particularly valuable for understanding the outcomes of competitive reactions and for optimizing conditions to favor a desired product.
Calculating Physicochemical Properties: Theoretical calculations can provide estimates of various properties, such as bond energies, vibrational frequencies (IR), and NMR chemical shifts, which can aid in the characterization of new compounds derived from this compound. researchgate.netmdpi.com This synergy between prediction and experimental verification is a cornerstone of modern chemical research.
Q & A
Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states and charge distribution. For instance, the α,β-unsaturated ketone moiety exhibits electrophilic character at C4 (Mulliken charge: +0.35), favoring nucleophilic attack by amines or Grignard reagents . Solvent effects (e.g., dielectric constant of DMF vs. THF) are simulated using the PCM model to refine reaction pathways .
Q. How do contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives arise, and how are they resolved?
- Methodological Answer : Discrepancies often stem from tautomerism or residual solvents. For example, keto-enol tautomerism in β-keto esters broadens ¹H-NMR peaks (δ 5.5–6.2 ppm for enol protons). High-resolution MS (HRMS-ESI) confirms molecular ions ([M+H]⁺), while 2D NMR (COSY, HSQC) resolves overlapping signals . Cross-validation with IR (C=O stretch at 1720–1740 cm⁻¹) ensures structural assignments .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound analogs?
- Methodological Answer : Cytotoxicity assays (MTT or resazurin-based) using cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations identify active derivatives. For anti-inflammatory activity, measure inhibition of COX-2 via ELISA (IC₅₀ values). Always include positive controls (e.g., aspirin for COX-2) and validate results with triplicate experiments .
Q. How can degradation pathways of this compound under acidic/basic conditions be mechanistically elucidated?
- Methodological Answer : Under acidic conditions (pH < 3), hydrolysis of the ester group dominates, forming 2-acetyl-3-methyl-4-oxovaleric acid. Under basic conditions (pH > 10), retro-aldol cleavage generates acetylacetone and methyl glyoxylate. Monitor via GC-MS (headspace sampling) and quantify degradation products using internal standards (e.g., deuterated analogs) .
Methodological Validation
Q. What strategies address low reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Strict control of anhydrous conditions (molecular sieves in solvents), inert atmosphere, and standardized heating/cooling rates minimizes variability. For example, deviations >5°C in reflux temperatures reduce yields by 20–30% . Use qNMR with maleic acid as an internal standard to verify batch-to-batch consistency .
Q. How are conflicting bioactivity results between in vitro and in vivo models reconciled for this compound?
- Methodological Answer : Differences arise from pharmacokinetic factors (e.g., poor oral bioavailability). Address this by formulating analogs with enhanced solubility (e.g., PEGylation) or conducting pharmacokinetic studies (plasma half-life via LC-MS/MS). Metabolite identification (e.g., phase I oxidation products) clarifies inactivation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
